molecular formula C6H10O4 B3376489 3-Methoxyoxolane-3-carboxylic acid CAS No. 1204831-21-9

3-Methoxyoxolane-3-carboxylic acid

Cat. No.: B3376489
CAS No.: 1204831-21-9
M. Wt: 146.14 g/mol
InChI Key: WUCACZHFYJMOEM-UHFFFAOYSA-N
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Description

3-Methoxyoxolane-3-carboxylic acid: is an organic compound with the molecular formula C6H10O4 It is a derivative of oxolane, featuring a methoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyoxolane-3-carboxylic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methoxyoxolane-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromates are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives, including aldehydes and ketones.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Compounds with substituted functional groups, such as amines or halides.

Scientific Research Applications

Chemistry: 3-Methoxyoxolane-3-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of oxetane derivatives . It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in biochemical pathways. It is also used in the synthesis of biologically active compounds.

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. They are explored for their ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Methoxyoxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Uniqueness: 3-Methoxyoxolane-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3-methoxyoxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCACZHFYJMOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxyoxolane-3-carboxylic acid
Reactant of Route 2
3-Methoxyoxolane-3-carboxylic acid
Reactant of Route 3
3-Methoxyoxolane-3-carboxylic acid
Reactant of Route 4
3-Methoxyoxolane-3-carboxylic acid
Reactant of Route 5
3-Methoxyoxolane-3-carboxylic acid
Reactant of Route 6
3-Methoxyoxolane-3-carboxylic acid

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